Pyrotinib
Vue d'ensemble
Description
Pyrotinib is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumours . It belongs to the class of organic compounds known as 4-aminoquinolines .
Synthesis Analysis
Pyrotinib is an orally administered irreversible dual pan-ErbB TKI developed by Shanghai Hengrui Pharmaceutical . Jiangsu Hengrui Medicine owns a patent application covering the method of preparation and pharmaceutical uses of 3-cyanoquinolone derivatives .
Molecular Structure Analysis
The molecular formula of Pyrotinib is C32H31ClN6O3 . It belongs to the class of organic compounds known as 4-aminoquinolines .
Physical And Chemical Properties Analysis
The molecular weight of Pyrotinib is 583.1 g/mol . It is an orally bioavailable, dual kinase inhibitor of the epidermal growth factor receptor (EGFR or HER-1) and the human epidermal growth factor receptor 2 (ErbB2 or HER-2), with potential antineoplastic activity .
Applications De Recherche Scientifique
Treatment of HER2-Positive Advanced Breast Cancer : Pyrotinib has received conditional approval in China for treating HER2-positive, advanced or metastatic breast cancer in patients previously treated with anthracycline or taxane chemotherapy, based on positive results in a phase II trial (Blair, 2018).
Metabolism and Disposition in Humans : A study on healthy male volunteers revealed that Pyrotinib is predominantly excreted in feces, with oxidative metabolites being the major drug-related materials. It showed covalent binding with human plasma protein, indicating potential implications for its metabolism and excretion (Meng et al., 2018).
Metabolic Characterization : Pyrotinib undergoes extensive metabolism in humans, including phase I and phase II metabolic pathways. The primary metabolic pathways include O-depicoline and pyrrolidine lactam formation. Fecal clearance was identified as the major route of excretion (Zhu et al., 2016).
Synergistic Effects with Adriamycin : Pyrotinib combined with adriamycin has shown synergistic antitumor activities in HER2+ breast cancer both in vitro and in vivo. It suppresses cancer progression through down-regulation of the Akt/p65/FOXC1 pathway (Wang et al., 2021).
Drug Interactions : The strong CYP3A4 inhibitor itraconazole significantly increased the exposure to pyrotinib in Chinese healthy adults, suggesting the necessity of dose modification when co-administered with itraconazole (Liu et al., 2021).
Effectiveness and Safety in Real-World Analysis : A retrospective study indicated that pyrotinib is highly beneficial to second-or-higher-line patients or HER2-positive metastatic breast cancer patients with brain metastases. Tumor mutation burden (TMB) could be a potential predictor for evaluating pyrotinib's effectiveness (Chen et al., 2020).
Real-World Data on Pyrotinib-Based Therapy : Pyrotinib-based therapy has shown promising effects in metastatic HER2-positive breast cancer and demonstrated activity in lapatinib-treated patients and patients with brain metastasis (Lin et al., 2020).
Impact on Endothelial Cell Progression in Gastric Cancer : Pyrotinib treatment on HER2-positive gastric cancer cells promoted the released exosomes to enhance endothelial cell progression, which could be counteracted by the VEGFR-2 inhibitor apatinib (Gao et al., 2019).
Safety And Hazards
Orientations Futures
There are ongoing clinical trials for Pyrotinib, findings of which may soon be available . It will be crucial in the future to find a way to selectively target ΔNp63 or its downstream master regulators, such as PI3K or CD44v6 . Despite that pyrotinib, a new HER2 inhibitor, has led to dramatic improvements in prognosis, the efficacy of pyrotinib monotherapy remains largely restricted due to its acquired resistance .
Propriétés
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXACCFNXBCFY-IYNHSRRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrotinib | |
CAS RN |
1269662-73-8 | |
Record name | SHR-1258 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PYROTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.